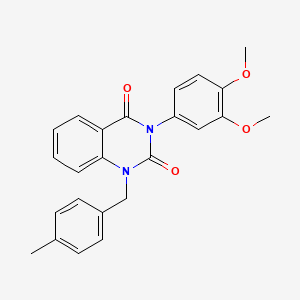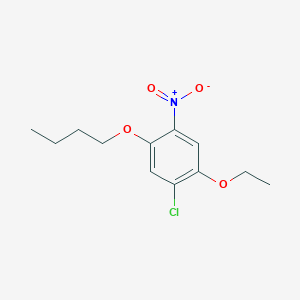![molecular formula C22H21N7O2 B2929869 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 920414-61-5](/img/structure/B2929869.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolopyrimidine group could be formed through a cyclization reaction involving a pyrimidine and a triazole . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolopyrimidine group, in particular, would contribute to the rigidity of the molecule, which could have implications for its binding to biological targets .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. For example, the methoxy group could be cleaved under acidic conditions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its lipophilicity, potentially improving its ability to cross cell membranes .科学的研究の応用
Antimicrobial Activity
Triazolopyrimidine derivatives have been recognized for their antimicrobial properties. The presence of the triazolopyrimidine moiety in the compound suggests potential use in developing new antimicrobial agents. These compounds can be designed to target a variety of Gram-positive and Gram-negative bacteria, potentially addressing the challenge of multidrug-resistant pathogens .
Anticancer Agents
The structural features of triazolopyrimidines, particularly the triazole ring, have been associated with anticancer activity. Research indicates that derivatives containing this structure can act as potent and selective anticancer agents, inhibiting cell colony formation and inducing apoptosis in cancer cells .
Antithrombotic Applications
Compounds with a triazolopyrimidine structure have been found to exhibit antithrombotic effects. This application is particularly relevant in the development of treatments for cardiovascular diseases where the prevention of blood clots is crucial .
Anti-inflammatory Properties
The anti-inflammatory potential of triazolopyrimidine derivatives is another area of interest. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a common symptom in various diseases .
Chemosensors for Metal Ions
Triazolopyrimidines can also be used as molecular chemosensors for metal ions. Their ability to bind selectively to metal ions makes them useful in the detection and quantification of these ions in various environmental and biological samples .
Luminophores Construction
The compound’s structure is conducive to the construction of luminophores. Luminophores are materials that emit light upon excitation and have applications in lighting, displays, and biological imaging .
Herbicidal Activity
Research has shown that triazolopyrimidine derivatives can have herbicidal properties. This application is significant in the agricultural sector for the development of new herbicides that can selectively target and control weed growth .
Antiviral and Antifungal Drugs
Lastly, the triazolopyrimidine core is present in several antiviral and antifungal drugs. The compound could be a precursor or a candidate for modification in the synthesis of drugs to treat viral and fungal infections .
作用機序
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in cellular processes or functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could affect multiple biochemical pathways, depending on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could have a variety of effects at the molecular and cellular level.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKKPPRVWAXYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

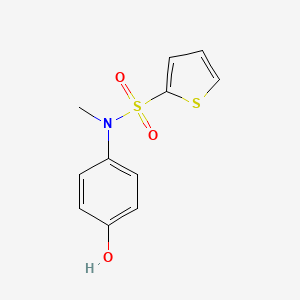
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
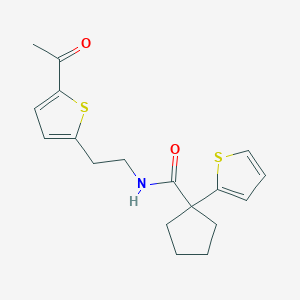
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

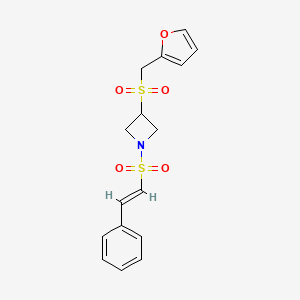
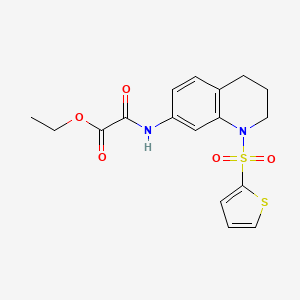
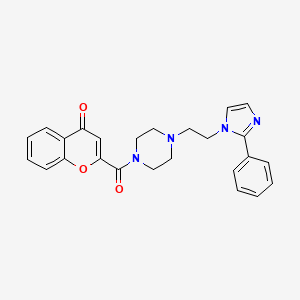
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
